Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate
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Overview
Description
Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound with the molecular formula C9H7BrN2O2. It is a derivative of imidazo[1,5-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate typically involves the bromination of imidazo[1,5-a]pyridine followed by esterification. One common method includes the reaction of imidazo[1,5-a]pyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position. This is followed by esterification with methanol to form the methyl ester .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in the study of enzyme interactions and cellular pathways due to its ability to interact with various biological targets
Mechanism of Action
The mechanism of action of methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and the substituents.
Imidazo[1,5-a]pyridine Derivatives: Other derivatives of imidazo[1,5-a]pyridine with different substituents at various positions
Uniqueness
Methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate is unique due to the presence of the bromine atom at the 5-position and the methyl ester group at the 8-position. These functional groups confer specific chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
methyl 5-bromoimidazo[1,5-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8(10)12-5-11-4-7(6)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRXQRBTQCYYLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N2C1=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427371-09-2 |
Source
|
Record name | 5-bromo-imidazo[1,5-a]pyridine-8-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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